molecular formula C27H32O16 B600530 Kaempferol-3-O-glucorhamnoside CAS No. 40437-72-7

Kaempferol-3-O-glucorhamnoside

Cat. No. B600530
CAS RN: 40437-72-7
M. Wt: 612.53
InChI Key:
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Description

Kaempferol-3-O-glucorhamnoside is a flavonoid derived from the plant Thesium chinense Turcz . It has been found to inhibit inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo . It also exhibits significant antioxidant activity by scavenging stable DPPH free radicals .


Synthesis Analysis

Kaempferol-3-O-glucorhamnoside has been synthesized via two approaches . It can also be produced from glucose using engineered Escherichia coli .


Molecular Structure Analysis

The molecular weight of Kaempferol-3-O-glucorhamnoside is 594.52 and its molecular formula is C27H30O15 . The structure of this compound includes a flavonoid backbone derived from the plant Thesium chinense Turcz .


Chemical Reactions Analysis

Kaempferol-3-O-glucorhamnoside has been found to exhibit significant antioxidant activity by scavenging stable DPPH free radicals . It also inhibits inflammatory responses via MAPK and NF-κB pathways .

Scientific Research Applications

Antimicrobial Activity

Kaempferol-3-O-glucorhamnoside has been identified to possess antimicrobial properties . Studies have shown that it can exert antibacterial effects through cell membrane disruption, followed by activation of apoptosis and DNA fragmentation in certain bacterial cells . This suggests its potential use in developing new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Anti-inflammatory Effects

This compound also demonstrates significant anti-inflammatory effects . It has been effective in reducing inflammatory responses via the MAPK pathway and NF-κB signaling . This indicates its potential application in treating inflammatory diseases and conditions such as asthma, arthritis, and inflammatory bowel disease.

Antioxidant Properties

Kaempferol-3-O-glucorhamnoside exhibits antioxidant activities, protecting cells against oxidative stress and related damage . It improves the expression of various antioxidants like superoxide dismutase-2 (SOD-2), nuclear factor erythroid 2–related factor 2 (NRF2), and catalase (CAT). This property is crucial for its application in preventing and treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

Research on Infectious Diseases

Kaempferol-3-O-glucorhamnoside has shown promise in research focused on infectious diseases, particularly in inhibiting the growth and virulence of pathogens like Klebsiella pneumoniae . This opens up avenues for its use in developing treatments for infections that are difficult to manage with current antibiotics.

Mechanism of Action

Target of Action

Kaempferol-3-O-glucorhamnoside, a flavonoid derived from the plant Thesium chinense Turcz , primarily targets the MAPK and NF-κB pathways . These pathways play crucial roles in inflammatory responses .

Mode of Action

Kaempferol-3-O-glucorhamnoside interacts with its targets by inhibiting the MAPK and NF-κB pathways . This inhibition results in the suppression of inflammatory responses both in vitro and in vivo .

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, and controls various cellular activities, including gene expression, mitosis, differentiation, and cell survival/apoptosis . The NF-κB pathway plays a key role in regulating the immune response to infection .

Pharmacokinetics

It’s known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota will remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .

Result of Action

The administration of Kaempferol-3-O-glucorhamnoside effectively suppresses the expression of major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE2, and ameliorates lung edema . It also decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kaempferol-3-O-glucorhamnoside. It’s worth noting that the respiratory system is constantly exposed to numerous noxious agents present in the atmospheric air, which have been associated with a wide variety of acute and chronic respiratory diseases . Kaempferol-3-O-glucorhamnoside has shown beneficial effects against these diseases .

Safety and Hazards

The safety data sheet for Kaempferol-3-O-glucorhamnoside suggests wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Kaempferol-3-O-glucorhamnoside has shown promise as a therapeutic agent for treating K. pneumoniae infections . It also has potential as a neuroprotective agent against transient ischemia-induced brain damage . Further studies are needed to clarify the mechanism of Kaempferol-3-O-glucorhamnoside action in CNS diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Kaempferol-3-O-glucorhamnoside involves the conversion of kaempferol to its glucoside form followed by the addition of rhamnose to the glucose moiety.", "Starting Materials": [ "Kaempferol", "Glucose", "Rhamnose", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Kaempferol is reacted with glucose in the presence of methanol and acetic acid to form kaempferol-3-O-glucoside.", "The resulting kaempferol-3-O-glucoside is then reacted with rhamnose in the presence of sodium hydroxide to form Kaempferol-3-O-glucorhamnoside.", "The final product is purified using column chromatography and characterized using spectroscopic techniques." ] }

CAS RN

40437-72-7

Product Name

Kaempferol-3-O-glucorhamnoside

Molecular Formula

C27H32O16

Molecular Weight

612.53

Origin of Product

United States

Q & A

Q1: Has Kaempferol-3-O-glucorhamnoside demonstrated any other biological activities besides its potential antithrombotic effects?

A3: Yes, research suggests that Kaempferol-3-O-glucorhamnoside possesses anti-inflammatory properties. [] While the specific mechanisms remain to be fully elucidated, studies indicate that this compound might act by modulating inflammatory pathways, such as the MAPK and NF-κB pathways. These findings highlight the potential therapeutic value of Kaempferol-3-O-glucorhamnoside in addressing inflammatory conditions.

Q2: What is the source of Kaempferol-3-O-glucorhamnoside, and are there any ongoing efforts to understand its potential applications better?

A4: Kaempferol-3-O-glucorhamnoside has been identified in Cnidoscolus aconitifolius leaves ethanolic extract. [] This plant has a history of use in traditional medicine for its purported antithrombotic properties. Researchers are actively investigating the therapeutic potential of Kaempferol-3-O-glucorhamnoside and other bioactive compounds derived from this plant. Ongoing research focuses on understanding their mechanisms of action, safety profiles, and potential applications in developing novel therapeutic interventions for cardiovascular and inflammatory diseases.

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